N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide
Description
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a sulfonamide derivative characterized by a 3-acetylphenyl group attached to the sulfonamide nitrogen and a 2-(4-fluorophenoxy)ethyl moiety. The acetyl group (electron-withdrawing) and fluorophenoxy substituent (lipophilic) confer distinct electronic and solubility properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-12(19)13-3-2-4-15(11-13)18-23(20,21)10-9-22-16-7-5-14(17)6-8-16/h2-8,11,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSIHXHCEJZERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of 4-fluorophenoxyethane: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene oxide under basic conditions.
Coupling Reaction: The final step involves the coupling of 3-acetylphenylamine with 4-fluorophenoxyethane in the presence of a sulfonyl chloride reagent, such as ethanesulfonyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The sulfonamide moiety can interact with various biological molecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Sulfonamide Core Modifications
- N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (): Features a nitro and methoxy-substituted phenyl ring, enhancing electron-withdrawing effects and lipophilicity.
- The acetamide group contrasts with the acetylphenyl group in the target compound, affecting metabolic stability and target interactions .
b. Fluorophenyl Derivatives
- 2-(4-fluorophenoxy)-N-(3-sulfamoylphenyl)-5-(trifluoromethyl)benzamide (): Shares the 4-fluorophenoxy group but replaces the ethanesulfonamide with a benzamide scaffold.
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide () :
Physicochemical Properties
a. Melting Points
- The target compound’s analogs, such as those in (mp 172–174 °C) and (mp 174–176 °C), exhibit high melting points typical of sulfonamides due to strong intermolecular hydrogen bonding. The acetyl group in the target compound may slightly lower melting points compared to nitro or sulfamoyl substituents .
b. Solubility and Lipophilicity
- The 4-fluorophenoxy group in the target compound enhances lipophilicity, similar to trifluoromethyl derivatives (). However, the acetylphenyl group introduces polarity, balancing solubility in aqueous environments. In contrast, methoxy-rich analogs () are more lipophilic, favoring lipid membrane penetration but reducing aqueous solubility .
a. Sodium Channel Modulation ()
- Fluorophenoxy sulfonamides, such as 2-(4-fluorophenoxy)-N-(3-sulfamoylphenyl)benzamide, are implicated in voltage-gated sodium channel inhibition. The acetyl group in the target compound may modulate this activity by altering electron distribution or steric interactions at the binding site .
b. Enzyme Inhibition ()
- Sulfonamides with heterocyclic moieties (e.g., tetrahydrofuran in ) show affinity for enzymes like ceramidases. Docking studies () highlight the importance of hydrophobic enclosures and hydrogen bonds, suggesting the target compound’s acetyl group could enhance binding to hydrophobic enzyme pockets while the fluorophenoxy group stabilizes interactions via π-stacking .
Stability and Metabolic Considerations
- The fluorine atom in the 4-fluorophenoxy group resists metabolic oxidation, enhancing in vivo stability. The acetylphenyl group, however, may undergo hydrolysis or cytochrome P450-mediated modification, necessitating prodrug strategies for prolonged activity .
Biological Activity
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by research findings and data tables.
Chemical Structure and Synthesis
The compound features several functional groups that contribute to its biological activity:
- Acetyl Group : Enhances lipophilicity and may participate in interactions with biological targets.
- Fluorophenoxy Group : The fluorine atom increases stability and binding affinity.
- Ethanesulfonamide Moiety : Known for its role in drug design, particularly in enhancing solubility and bioavailability.
Synthesis Overview
The synthesis typically involves multiple steps:
- Preparation of 3-acetylphenylamine : Acetylation of aniline using acetic anhydride.
- Formation of 4-fluorophenoxyethane : Reaction of 4-fluorophenol with ethylene oxide.
- Coupling Reaction : Coupling 3-acetylphenylamine with 4-fluorophenoxyethane using ethanesulfonyl chloride under basic conditions.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Covalent Bond Formation : The acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Receptor Modulation : The fluorophenoxy group enhances binding to specific receptors or enzymes, modulating their activity effectively.
- Biochemical Probes : Investigated for use as probes in studying enzyme activity and protein interactions, which is crucial for understanding cellular processes and disease mechanisms.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. It has been shown to inhibit specific kinases involved in cancer progression, such as TNIK (traf2- and nck-interacting kinase), which is associated with various cancers including colorectal and breast cancer.
Table 1: Summary of Anticancer Activity
| Study | Cancer Type | Mechanism | Result |
|---|---|---|---|
| Boehm et al., 2007 | Colorectal | TNIK inhibition | Reduced proliferation |
| Cancer Res., 2010 | Breast | Wnt signaling pathway | Inhibition of tumor growth |
| Oncogenesis, 2014 | Gastric | TNIK overexpression | Targeted therapy potential |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways through inhibition of specific enzymes involved in the inflammatory response.
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines at micromolar concentrations, suggesting strong anticancer activity.
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 3-acetylphenylamine with 2-(4-fluorophenoxy)ethanesulfonyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen, using triethylamine as a base .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >85% purity .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions (e.g., sulfonamide hydrolysis) |
| Catalyst | Triethylamine (1.2 eq.) | Enhances nucleophilic attack |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Q. How can structural integrity and purity be confirmed for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR verify the presence of the acetylphenyl (δ 2.6 ppm, singlet) and fluorophenoxy (δ 6.8–7.3 ppm, multiplet) groups .
- X-ray crystallography : SHELXL software refines bond lengths and angles (e.g., C–S bond: 1.76 Å; C–O–C angle: 118°) to confirm stereochemistry .
- HPLC-MS : Retention time (12.3 min) and m/z 392.1 [M+H] confirm purity (>95%) .
Q. What preliminary biological screening assays are recommended?
Initial screens focus on:
- Enzyme inhibition : Dose-response curves against kinases (IC determination) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from metabolic stability or off-target effects. Mitigation strategies include:
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., deacetylated or sulfone derivatives) .
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) validates binding to intended targets in live cells .
- Pharmacokinetic studies : Measure plasma half-life (t) and tissue distribution in rodent models .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina models binding to kinase ATP pockets (e.g., EGFR, VEGFR2) with ∆G ≤ -9 kcal/mol .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Correlates substituent effects (e.g., fluorine position) with IC values .
Q. How to design experiments to elucidate the mechanism of action?
A tiered approach is recommended:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- CRISPR-Cas9 knockouts : Validate target dependency in isogenic cell lines .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) to probe SAR .
Example Experimental Design :
| Step | Method | Objective |
|---|---|---|
| 1 | Dose-response (IC) | Establish potency |
| 2 | CETSA | Confirm target binding |
| 3 | Metabolomics | Identify active metabolites |
| 4 | In vivo efficacy | Correlate PK/PD |
Data Contradiction Analysis
Q. How to address conflicting crystallographic and NMR data on conformation?
- Dynamic effects : NMR captures solution-state flexibility (e.g., rotating frame Overhauser effect spectroscopy), while X-ray shows static solid-state conformation .
- DFT calculations : Compare computed H NMR shifts with experimental data to validate dominant conformers .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
